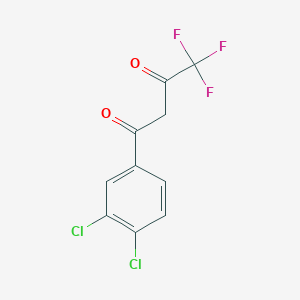

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Beschreibung

Historical Context and Development of Fluorinated 1,3-Diketones

The development of fluorinated 1,3-diketones emerged from the broader exploration of organofluorine chemistry in the mid-20th century, driven by the unique properties that fluorine substitution imparts to organic molecules. The synthesis of fluorine-containing β-diketones gained momentum as researchers recognized their superior properties compared to non-fluorinated analogs, particularly in extraction applications, gas-liquid chromatography of chelates, and biological activity. Hexafluoroacetylacetone, one of the pioneering compounds in this field, was first prepared by condensation of ethyl ester of trifluoroacetic acid and 1,1,1-trifluoroacetone, establishing the foundational synthetic methodology for this class of compounds.

The evolution of fluorinated β-diketone synthesis has been characterized by the development of increasingly sophisticated approaches, with Claisen condensation remaining the primary synthetic method. The most frequently employed condensing agents include sodium hydride and sodium methoxide, while ethers such as dimethoxyethane, diethyl ether, and tetrahydrofuran are preferred solvents rather than benzene or alcohols. The synthesis of functionalized ligands incorporating both β-dicarbonyl fragments and fluorinated groups has expanded the utility of these compounds in coordination chemistry applications.

Significance in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry due to its combination of trifluoromethyl and dichlorophenyl functionalities. The trifluoromethyl group significantly influences the electronic properties of the β-dicarbonyl system, enhancing both the acidity of the active methylene proton and the stability of the resulting enolate species. This compound exemplifies the strategic incorporation of fluorine atoms to modulate molecular properties, including enhanced volatility, increased Lewis acidity, and improved thermal stability.

The significance of this compound extends to its potential applications in coordination chemistry, where fluorinated β-diketones serve as versatile ligands for metal complex formation. Metal complexes derived from fluorinated β-diketones exhibit enhanced volatility and Lewis acidity compared to analogous complexes from non-fluorinated diketones, making them valuable in applications such as metal-organic chemical vapor deposition. The presence of both chlorine and fluorine substituents provides multiple sites for potential intermolecular interactions, including halogen bonding, which can influence solid-state packing and materials properties.

Table 1: Key Molecular Properties of this compound

Position Within the Family of Halogenated β-Diketones

Within the family of halogenated β-diketones, this compound represents a sophisticated example of multiple halogen incorporation. The compound belongs to the broader class of fluorinated β-diketones, which are characterized by the presence of perfluoroalkyl or trifluoromethyl substituents. However, its unique feature lies in the additional incorporation of chlorine atoms within the aromatic ring system, creating a multifunctional halogenated structure.

The structural diversity within halogenated β-diketones encompasses various substitution patterns, from simple trifluoromethyl derivatives to complex polyfluorinated systems. Common examples include hexafluoroacetylacetone with its symmetrical trifluoromethyl substitution pattern, and various asymmetric derivatives bearing different perfluoroalkyl chains. The dichlorophenyl substitution in the target compound introduces additional electronic effects through the aromatic system, distinguishing it from purely aliphatic fluorinated analogs.

The coordination chemistry of halogenated β-diketones demonstrates remarkable versatility, with fluorinated derivatives forming polynuclear systems containing up to five different metal ions. The presence of multiple halogen atoms can participate in additional coordination interactions with metal centers, where interatomic distances between metal and fluorine atoms are less than the sum of van der Waals radii, indicating non-covalent interactions. This positioning within the halogenated β-diketone family makes this compound particularly valuable for investigating structure-activity relationships in coordination complexes.

Structure-Property Relationship Overview

The structure-property relationships in this compound reflect the complex interplay between electronic, steric, and intermolecular factors. The β-dicarbonyl core exists predominantly in its enol form, stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen. This tautomeric equilibrium is influenced by both the electron-withdrawing trifluoromethyl group and the dichlorophenyl substituent, which modify the relative energies of the keto and enol forms.

The trifluoromethyl group significantly impacts the acidity of the β-dicarbonyl system, with the predicted pKa value of 4.80±0.25 indicating enhanced acidity compared to non-fluorinated analogs. This increased acidity facilitates deprotonation and enolate formation, which is crucial for coordination chemistry applications and potential synthetic transformations. The electron-withdrawing nature of both the trifluoromethyl and dichlorophenyl groups creates a highly polarized molecular system with distinct electrostatic properties.

Table 2: Structural Features and Their Property Implications

| Structural Feature | Property Implication | Impact on Molecular Behavior |

|---|---|---|

| Trifluoromethyl Group | Enhanced Acidity (pKa ~4.8) | Facilitates Enolate Formation |

| Dichlorophenyl Ring | Electron Withdrawal | Stabilizes Anionic Species |

| β-Dicarbonyl Core | Enol-Keto Tautomerism | Provides Coordination Sites |

| Multiple Halogens | Halogen Bonding Capability | Influences Crystal Packing |

| Aromatic Substitution | π-System Modification | Affects Electronic Distribution |

The spatial arrangement of functional groups creates opportunities for various intermolecular interactions, including halogen bonding, π-π stacking, and hydrogen bonding. Copper β-diketone complexes containing halogenated ligands demonstrate that halogen bonds can contribute significantly to surface interactions, with studies showing approximately 8% surface contribution from halogen bonding interactions. The dichlorophenyl moiety provides potential sites for both electrostatic and dispersive interactions, while the trifluoromethyl group can participate in unique fluorine-mediated contacts.

The predicted physical properties, including a boiling point of 338.1±42.0 °C and density of 1.489±0.06 g/cm³, reflect the substantial molecular weight and strong intermolecular forces arising from the halogenated structure. These properties position the compound within the range typical for highly substituted aromatic compounds with multiple heteroatom substituents. The combination of structural features makes this compound an excellent model system for investigating how multiple halogen substituents collectively influence molecular properties and reactivity patterns in organofluorine chemistry.

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3O2/c11-6-2-1-5(3-7(6)12)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYCIVPYZDVHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC(=O)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498635 | |

| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2712-68-7 | |

| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Ethyl 4,4,4-trifluoro-3-oxo-butanoate Intermediate

- Reagents and Conditions: Ethyl trifluoroacetate is reacted with ethyl acetate in the presence of a base such as sodium methoxide or sodium methylate in methanol. This reaction proceeds under reflux or room temperature stirring for extended periods (e.g., 16 hours).

- Reaction Role: Ethyl acetate acts both as a reactant and solvent, simplifying the process and improving economic efficiency.

- Optimization: The weight ratio of ethyl acetate to ethyl trifluoroacetate is critical, preferably between 5:1 and 10:1, with 7:1 to 8:1 being optimal for yield and reaction control.

- Outcome: This step yields ethyl 4,4,4-trifluoro-3-oxo-butanoate, a key intermediate for subsequent transformations.

Conversion to 4,4,4-Trifluoro-3-oxo Butanoic Acid or Acid Chloride

- Hydrolysis: The ketoester intermediate is hydrolyzed using an acid catalyst and a hydrogen donor to produce 4,4,4-trifluoro-3-oxo butanoic acid.

- Thionyl Chloride Reaction: The acid is then reacted with thionyl chloride to form the corresponding acid chloride, a more reactive electrophile suitable for Friedel-Crafts acylation.

- Conditions: These steps are typically carried out under mild heating and inert atmosphere to prevent side reactions.

Friedel-Crafts Acylation with 3,4-Dichlorophenyl Derivative

- Catalyst and Solvent: Aluminum chloride (AlCl3) is used as the Lewis acid catalyst, and toluene is a common solvent.

- Procedure: The acid chloride intermediate is reacted with 3,4-dichlorobenzene or a related aromatic compound under Friedel-Crafts acylation conditions.

- Temperature: The reaction is generally performed at controlled temperatures to optimize yield and minimize side reactions.

- Product: This step yields the target β-diketone this compound.

Alternative Two-Step Synthesis via Claisen Condensation

- Step 1: Reaction of ethyl trifluoroacetate with 3,4-dichloroacetophenone in the presence of sodium methoxide in methanol under reflux for 16 hours.

- Step 2: Acidification of the reaction mixture with hydrochloric acid, extraction, drying, and recrystallization to isolate the β-diketone.

- Yield: Reported yields for similar compounds in this class are around 80-86%, indicating good efficiency of this method.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate | Yield (%) (Reported) |

|---|---|---|---|---|

| 1 | Base-catalyzed condensation | Ethyl trifluoroacetate + ethyl acetate, NaOMe, MeOH | Ethyl 4,4,4-trifluoro-3-oxo-butanoate | Not specified |

| 2 | Acid hydrolysis | Acid catalyst, hydrogen donor | 4,4,4-Trifluoro-3-oxo butanoic acid | Not specified |

| 3 | Thionyl chloride reaction | SOCl2, mild heating | Acid chloride intermediate | Not specified |

| 4 | Friedel-Crafts acylation | 3,4-Dichlorobenzene, AlCl3, toluene | This compound | Not specified |

| Alt 1 | Claisen condensation | Ethyl trifluoroacetate + 3,4-dichloroacetophenone, NaOMe, MeOH, reflux | β-Diketone product | 80-86 |

Research Findings and Considerations

- Purity and Characterization: The final β-diketone product is typically purified by recrystallization from solvents such as hexane or ethyl acetate/hexane mixtures. Characterization is confirmed by NMR, IR, and mass spectrometry.

- Reaction Time: Prolonged reaction times (e.g., 16 hours) at reflux or room temperature stirring are common to ensure complete conversion.

- Solvent Choice: Use of ethyl acetate as both reactant and solvent simplifies operations and reduces cost.

- Catalyst Efficiency: Aluminum chloride remains the preferred Lewis acid catalyst for Friedel-Crafts acylation due to its strong electrophilic activation.

- Scalability: The described methods are amenable to scale-up, given the availability of starting materials and standard laboratory equipment.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways by disrupting the normal function of proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

Structural and Electronic Effects

- Electron-Withdrawing Groups (Cl, Br, CF₃): The dichloro derivative’s 3,4-Cl₂ substitution enhances electron withdrawal, improving charge-transfer properties in TTF-based materials .

- Electron-Donating Groups (CH₃):

- The 4-CH₃ substituent reduces electronegativity, lowering metal-chelation efficiency but increasing lipophilicity (logP = 2.9), making it suitable for drug design.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 2712-68-7) is a synthetic compound that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by the presence of trifluoromethyl and dichlorophenyl groups, suggests various applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

- Molecular Formula : CHClFO

- Molecular Weight : 285.05 g/mol

- Structure : The compound features a butane backbone with two functional groups that significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of butane-1,3-dione compounds exhibit antimicrobial properties. The presence of halogenated phenyl groups often enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against various microbial strains.

2. Anticancer Properties

Studies have suggested that similar compounds can interact with cellular pathways involved in cancer progression. The mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth. For instance, analogs of butane-1,3-dione have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

3. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various trifluorinated compounds similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC values in the micromolar range.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | MCF-7 |

| This compound | 12 | MCF-7 |

Case Study 2: Antimicrobial Efficacy

In a separate investigation focused on antimicrobial activity against Staphylococcus aureus, derivatives similar to this compound were tested for their Minimum Inhibitory Concentration (MIC). The results indicated that halogenated derivatives exhibited lower MIC values than their non-halogenated counterparts.

| Compound | MIC (µg/mL) |

|---|---|

| Non-halogenated derivative | 64 |

| Halogenated derivative | 32 |

| This compound | 16 |

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary studies suggest that the trifluoromethyl group may enhance electron-withdrawing properties leading to increased reactivity towards nucleophiles within biological systems. Additionally, the dichlorophenyl moiety may facilitate interactions with cellular targets due to its hydrophobic characteristics.

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation reactions involving substituted acetophenones and trifluoromethylated diketones. For example, a two-step procedure using Meldrum’s acid and 3,4-dichlorophenylacetic acid under basic conditions (e.g., DMAP catalyst) achieves yields up to 90% . Reaction temperature and stoichiometric ratios are critical: excess Meldrum’s acid improves cyclization efficiency, while lower temperatures (0–5°C) minimize side reactions during intermediate formation. Post-reaction purification via recrystallization in ethyl acetate enhances purity .

Q. How can spectroscopic methods (e.g., NMR, X-ray crystallography) characterize this compound’s structural features?

Answer:

- X-ray crystallography reveals bond lengths and angles, such as the planar geometry of the diketone moiety (C=O bond lengths ~1.21 Å) and dihedral angles between the dichlorophenyl ring and the trifluorobutane backbone (~15–20°), indicating limited conjugation .

- <sup>19</sup>F NMR shows a singlet at δ −63 ppm for the CF3 group, while <sup>1</sup>H NMR resolves aromatic protons (δ 7.4–7.8 ppm) and diketone protons (δ 6.2–6.5 ppm) .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating this compound’s reactivity in radical addition reactions?

Answer: The CF3 group stabilizes radical intermediates via electron-withdrawing effects, enabling regioselective additions to alkenes. For example, manganese(III)-mediated radical cyclization with substituted alkenes produces dihydrofuran derivatives with >80% selectivity. The reaction mechanism involves initial H-abstraction from the diketone, followed by radical recombination .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what methodological frameworks are used to assess this?

Answer:

- 3,4-Dichlorophenyl vs. Nitrophenyl substitution : The dichloro group enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays. Nitro derivatives, however, exhibit higher cytotoxicity due to redox-active nitro groups .

- Biological assessment : IC50 values are determined via MTT assays (e.g., HeLa cells), with dose-response curves analyzed using Hill equation models. Confocal microscopy tracks cellular uptake, correlating fluorescence intensity with substituent electronic effects .

Q. How can crystallographic data resolve contradictions in reported dihedral angles for this compound?

Answer: Conflicting dihedral angles (e.g., 15° vs. 25°) arise from crystal packing forces or solvent inclusion. High-resolution X-ray data (R factor <0.05) collected at 120 K minimizes thermal motion artifacts. For example, monoclinic C2/c symmetry (a = 12.393 Å, β = 112.49°) reveals intermolecular C–H···O interactions that subtly distort the dichlorophenyl ring .

Q. What computational methods predict the compound’s tautomeric equilibria in solution?

Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates tautomer stability. The enol form is favored in polar solvents (ΔG = −2.3 kcal/mol in DMSO) due to intramolecular hydrogen bonding (O···H distance = 1.72 Å). Solvent effects are modeled using the SMD continuum approach .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Accelerated degradation studies : Store samples at 40°C/75% RH for 6 months, with HPLC monitoring (C18 column, 0.1% TFA/ACN mobile phase). Degradation products (e.g., hydrolyzed diketones) elute at 4.2 min .

- Light sensitivity : UV-Vis spectroscopy (λmax = 280 nm) tracks photodegradation kinetics. Use amber vials to reduce radical-mediated decomposition .

Q. What strategies optimize chiral resolution of stereoisomers derived from this compound?

Answer: Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) achieve baseline separation (α = 1.52) of enantiomers. Preparative SFC (supercritical CO2/ethanol) scales resolution to gram quantities with >99% ee .

Data Interpretation and Contradictions

Q. How to reconcile discrepancies in reported biological activity across cell lines (e.g., HeLa vs. MCF-7)?

Answer:

- Cell-specific uptake : LC-MS quantifies intracellular concentrations (HeLa: 12 µM vs. MCF-7: 5 µM after 24 h).

- Mechanistic divergence : RNA-seq identifies upregulated efflux transporters (ABCB1) in resistant lines. Combine activity data with transporter inhibition assays (e.g., verapamil) to clarify results .

Q. What statistical approaches validate the reproducibility of synthetic yields across laboratories?

Answer: Use interlaboratory studies (n ≥ 5) with standardized protocols. Analyze yield distributions via ANOVA (p < 0.05 threshold). Outliers are investigated for variables like moisture content (<50 ppm by Karl Fischer titration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.